An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl-E-Clomiphene Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl-E-Clomiphene Hydrochloride
Introduction
N-Desethyl-E-Clomiphene is a primary metabolite of E-clomiphene, the trans-isomer of clomiphene. Clomiphene is a well-established selective estrogen receptor modulator (SERM) utilized for the treatment of infertility in women. The metabolic fate of clomiphene is of significant interest to drug development professionals and researchers in medicinal chemistry and pharmacology, as metabolites can exhibit their own pharmacological activities and contribute to the overall therapeutic and toxicological profile of the parent drug. Understanding the synthesis and characterization of these metabolites is crucial for developing analytical standards, conducting pharmacokinetic studies, and exploring their potential as therapeutic agents in their own right.
This technical guide provides a comprehensive overview of a plausible synthetic route to N-Desethyl-E-Clomiphene Hydrochloride and the analytical methodologies for its thorough characterization. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Synthesis of N-Desethyl-E-Clomiphene Hydrochloride
The synthesis of N-Desethyl-E-Clomiphene Hydrochloride can be approached through two primary strategies: the partial synthesis from E-clomiphene via N-dealkylation, or a total synthesis approach building the molecule from precursor fragments. This guide will focus on a total synthesis strategy, which offers greater control over the final product and avoids the potential side reactions and purification challenges of N-dealkylation from a structurally similar tertiary amine.
The proposed synthetic pathway involves the preparation of a key triphenylethylene intermediate, followed by etherification to introduce the N-ethylaminoethanol side chain, and finally, conversion to the hydrochloride salt.
Caption: Synthetic workflow for N-Desethyl-E-Clomiphene Hydrochloride.
Part 1: Synthesis of (E)-4-(2-chloro-1,2-diphenylvinyl)phenol (Intermediate 2)
The synthesis of the triphenylethylene core is a critical step. A common route to clomiphene and its analogues involves the reaction of a substituted benzophenone with an organometallic reagent, followed by dehydration and chlorination[1][2].
Experimental Protocol:
-
Grignard Reaction:
-
To a solution of benzylmagnesium chloride (2.0 M in THF, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 4-hydroxybenzophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-hydroxyphenyl)-1,2-diphenylethanol (Intermediate 1).
-
-
Dehydration and Chlorination:
-
Dissolve the crude Intermediate 1 in a suitable solvent such as dichloromethane (DCM)[1].
-
Add a dehydrating and chlorinating agent. A one-pot procedure using a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst can be employed to facilitate both dehydration and chlorination, yielding a mixture of E and Z isomers[1]. The specific conditions can be optimized to favor the E-isomer.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired (E)-4-(2-chloro-1,2-diphenylvinyl)phenol (Intermediate 2). The separation of E and Z isomers is crucial at this stage.
-
Part 2: Williamson Ether Synthesis to form N-Desethyl-E-Clomiphene
The Williamson ether synthesis is a reliable method for forming the ether linkage between the phenolic group of the triphenylethylene core and the side chain[3].
Experimental Protocol:
-
Deprotonation:
-
Dissolve (E)-4-(2-chloro-1,2-diphenylvinyl)phenol (Intermediate 2, 1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 equivalents), and stir the mixture at room temperature for 1 hour to form the phenoxide.
-
-
Alkylation:
-
To the solution of the phenoxide, add 2-(ethylamino)ethanol (1.2 equivalents). To prevent N-alkylation of the secondary amine, it may be necessary to use an N-protected derivative of 2-(ethylamino)ethanol, followed by a deprotection step. However, for simplicity, direct alkylation is presented here, with the understanding that optimization may be required.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Desethyl-E-Clomiphene free base (Intermediate 3).
-
Part 3: Formation of N-Desethyl-E-Clomiphene Hydrochloride
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the purified N-Desethyl-E-Clomiphene free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or gaseous HCl until precipitation is complete.
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Desethyl-E-Clomiphene Hydrochloride as a solid.
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Characterization of N-Desethyl-E-Clomiphene Hydrochloride
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following are the expected signals in the ¹H and ¹³C NMR spectra.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.5 - 7.5 | Multiplet | Protons of the three phenyl rings |
| -O-CH₂- | ~4.0 | Triplet | Protons of the methylene group adjacent to the ether oxygen |
| -CH₂-N- | ~3.0 | Triplet | Protons of the methylene group adjacent to the nitrogen |
| -N-CH₂-CH₃ | ~2.8 | Quartet | Protons of the methylene group of the ethyl side chain |
| -NH- | Variable | Broad Singlet | Proton of the secondary amine |
| -CH₂-CH₃ | ~1.2 | Triplet | Protons of the methyl group of the ethyl side chain |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 115 - 160 | Carbons of the phenyl rings |
| Olefinic Carbons | ~140 | Carbons of the C=C double bond |
| -O-CH₂- | ~68 | Carbon of the methylene group adjacent to the ether oxygen |
| -CH₂-N- | ~50 | Carbon of the methylene group adjacent to the nitrogen |
| -N-CH₂-CH₃ | ~45 | Carbon of the methylene group of the ethyl side chain |
| -CH₂-CH₃ | ~15 | Carbon of the methyl group of the ethyl side chain |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. For accurate assignments, 2D NMR techniques such as COSY, HSQC, and HMBC should be employed.[4][5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. For N-Desethyl-E-Clomiphene, Electrospray Ionization (ESI) in positive ion mode is suitable.
-
Expected Molecular Ion: The free base has a molecular formula of C₂₄H₂₄ClNO and a molecular weight of 377.91 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 378.16.
-
Fragmentation Pattern: The fragmentation of the molecule is expected to occur at the weakest bonds. Key fragment ions would likely result from the cleavage of the ether bond and the side chain. The fragmentation pattern can be complex, but characteristic losses can be predicted.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to separate the E and Z isomers. A reverse-phase HPLC method is generally suitable.
| Parameter | Condition |
| Column | C18 (e.g., ZORBAX Eclipse plus C18, 1.8 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 295 nm)[8] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The retention time of the E-isomer should be distinct from the Z-isomer and any other impurities.
Physical Characterization
| Property | Description |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally and compared with literature values if available. |
| Solubility | To be determined in various solvents (e.g., water, methanol, chloroform). |
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of N-Desethyl-E-Clomiphene Hydrochloride. The proposed synthetic route, based on established chemical principles for related molecules, provides a robust framework for its preparation. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the confirmation of the structure and purity of the final product. This information is invaluable for researchers and drug development professionals working with clomiphene and its metabolites, enabling further investigation into their pharmacological and toxicological properties.
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